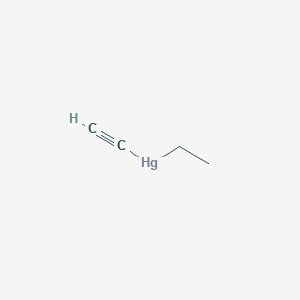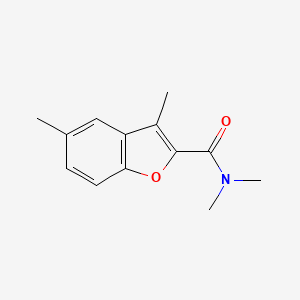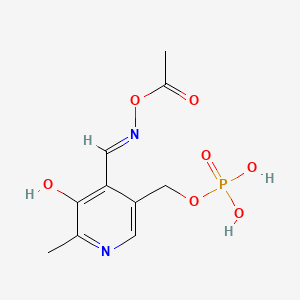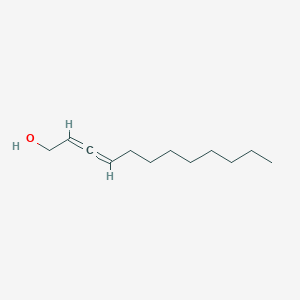
Dodeca-2,3-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodeca-2,3-dien-1-ol is an organic compound characterized by its unique structure, which includes a twelve-carbon chain with two conjugated double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,3-dien-1-ol typically involves multi-step processes starting from readily available materials. One common method includes the use of lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) as reducing agents in the final step . The process may involve the formation of intermediate compounds, which are then converted to the desired dienol through specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions: Dodeca-2,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-2,3-dienal, while reduction can produce dodecan-2-ol.
科学的研究の応用
Dodeca-2,3-dien-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in termite communication
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which dodeca-2,3-dien-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptors in the olfactory system of termites, triggering specific behavioral responses . The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules.
類似化合物との比較
(3Z,6Z)-Dodeca-3,6-dien-1-ol: Another dienol with similar structural features but different double bond positions.
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: A trienol with three conjugated double bonds, used as a pheromone in various termite species.
(3Z)-Dodec-3-en-1-ol: A mono-unsaturated alcohol with one double bond, also involved in termite communication.
Uniqueness: Dodeca-2,3-dien-1-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical properties and biological activities
特性
| 77131-28-3 | |
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11,13H,2-8,12H2,1H3 |
InChIキー |
AJIQMZRMOXSSJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
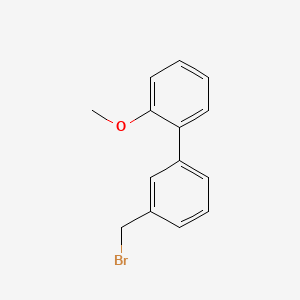
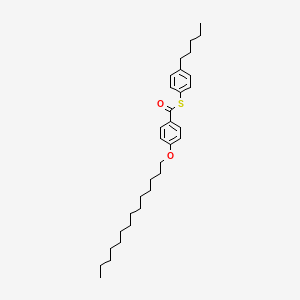


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

